molecular formula C18H16F3NO B1325710 3'-Azetidinomethyl-2-trifluoromethylbenzophenone CAS No. 898771-91-0

3'-Azetidinomethyl-2-trifluoromethylbenzophenone

Cat. No. B1325710
M. Wt: 319.3 g/mol
InChI Key: NHQILARDKWHDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Azetidinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO12. It has a molecular weight of 319.3 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone from the web search results.



Molecular Structure Analysis

The molecular structure of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone is represented by the formula C18H16F3NO12. However, the specific structural details or the 3D conformation of the molecule are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not available from the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not detailed in the search results. The molecular weight is known to be 319.3 g/mol1.


Scientific Research Applications

Synthesis and Reactivity

  • Azetidinones, including compounds similar to 3'-Azetidinomethyl-2-trifluoromethylbenzophenone, have been studied for their unique reactivity and synthesis methods. For instance, research by Zoghbi and Warkentin (1992) explored the formation of azetinone from β-lactam-4-ylidene, highlighting the intricate reactions and structural transformations in this class of compounds (Zoghbi & Warkentin, 1992).

Antitumor and Antimicrobial Applications

  • The antitumor potential of azetidinones has been a significant area of research. Greene et al. (2016) synthesized and evaluated a series of azetidinones for their antiproliferative properties, finding potent compounds with the ability to inhibit cancer cell growth (Greene et al., 2016).
  • Additionally, Woulfe and Miller (1985) synthesized azetidinone derivatives with notable antimicrobial activity, particularly against Gram-negative bacteria (Woulfe & Miller, 1985).

Cytotoxicity and Biological Activity Studies

  • The relationship between the structure of azetidinones and their biological characteristics has been explored, as seen in the study by Veinberg et al. (2003), which revealed anticancer effects in vitro (Veinberg et al., 2003).
  • Ilango and Arunkumar (2011) investigated novel azetidinone derivatives for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Ilango & Arunkumar, 2011).

Safety And Hazards

The safety data sheet for 3’-Azetidinomethyl-2-trifluoromethylbenzophenone was not found in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions or potential applications of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not specified in the search results. As it is used for research purposes1, it may have potential applications in various scientific studies.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-2-1-7-15(16)17(23)14-6-3-5-13(11-14)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQILARDKWHDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643267
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2-trifluoromethylbenzophenone

CAS RN

898771-91-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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